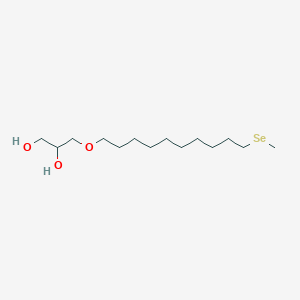

1-(11-Selenadodecyl)-glycerol

Description

Properties

Molecular Formula |

C14H30O3Se |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-(10-methylselanyldecoxy)propane-1,2-diol |

InChI |

InChI=1S/C14H30O3Se/c1-18-11-9-7-5-3-2-4-6-8-10-17-13-14(16)12-15/h14-16H,2-13H2,1H3 |

InChI Key |

FJYOYQDSEPTUNH-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]CCCCCCCCCCOCC(CO)O |

Synonyms |

1-(11-selenadodecyl)-glycerol SeG glycerol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Structural Modifications of 1 11 Selenadodecyl Glycerol

Elucidation of Synthetic Pathways to 1-(11-Selenadodecyl)-glycerol

The synthesis of this compound has been approached through various chemical strategies, ranging from traditional multi-step procedures to more contemporary, expedited methods.

Conventional Multistep Synthetic Routes

Conventional methods for synthesizing this compound typically involve a series of well-established organic reactions. Although specific details of a multi-step synthesis for this exact compound are not extensively detailed in the provided search results, the synthesis of similar glycerol (B35011) derivatives and organoselenium compounds suggests a general pathway. Such a route would likely begin with the protection of two hydroxyl groups of glycerol, for instance, by forming a solketal (B138546) from glycerol and acetone. preprints.org The remaining free hydroxyl group could then be reacted with a suitable dodecyl halide bearing a selenium precursor at the 11-position. The final step would involve the deprotection of the glycerol hydroxyls to yield the target molecule. The synthesis of related glycerol selenide (B1212193) ethers often involves the reaction of a glycidyl (B131873) ether with a selenide nucleophile generated in situ. rsc.org

Expedited Synthesis via Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of substituted glycerol selenide ethers has been successfully achieved using microwave irradiation. rsc.org This method typically involves the reduction of a dialkyl diselenide with a reducing agent like sodium borohydride (B1222165) in a basic medium, followed by reaction with a glycidyl ether under microwave conditions. rsc.org This approach offers a rapid and efficient route to glycerol selenide ethers with good regioselectivity. rsc.org While a specific protocol for the microwave synthesis of this compound is not explicitly described, the general applicability of MAOS to the synthesis of glycerol ethers and selenides suggests its potential for a more efficient production of this compound. mdpi.comrsc.org

Rational Design and Synthesis of Structural Analogs and Derivatives

The foundational structure of this compound has been a launchpad for the creation of more complex molecules, integrating other functional moieties to achieve synergistic or enhanced properties.

Synthesis of Selenoglycerol Derivatives Incorporating Antioxidant Scaffolds (e.g., Trolox)

To further explore the antioxidant potential of selenoglycerol derivatives, the vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has been incorporated into the structure. researchgate.netresearchgate.net The synthesis of 1-(11-selenadodecyl)-3-Trolox-glycerol (SeTrG) demonstrates this approach. researchgate.netresearchgate.net The synthesis likely proceeds via an esterification reaction between this compound and Trolox, possibly using a coupling agent to facilitate the formation of the ester bond. ajol.infomdpi.com This conjugation aims to combine the radical scavenging activity of Trolox with the potential peroxide-decomposing properties of the selenium moiety. researchgate.net

Exploration of Other Glycerol-Selenide Ether Modifications

The versatility of glycerol chemistry allows for a wide range of modifications to the glycerol-selenide ether backbone. preprints.org Research into the synthesis of novel selenoethers and glycerol derivatives has demonstrated various synthetic strategies. nih.gov For instance, new selenoethers have been synthesized through the nucleophilic substitution reaction between organoselenium species generated in situ and organyl halides. nih.gov While these examples may not directly involve the 11-selenadodecyl chain, they highlight the broader synthetic possibilities for creating diverse libraries of glycerol-selenide ethers with potentially valuable pharmacological properties. nih.govcsic.es

Strategies for Stereoselective Synthesis and Chiral Resolution of Glycerol Selenide Ethers

The biological and chemical properties of chiral molecules are intrinsically linked to their absolute configuration. preprints.org For glycerol derivatives like this compound, the stereochemistry at the C-2 position of the glycerol backbone is of critical importance. Consequently, the development of synthetic routes that afford enantiomerically pure or enriched forms of these compounds is a significant area of research. Methodologies for achieving this can be broadly categorized into two main approaches: direct stereoselective synthesis from chiral precursors and the resolution of racemic mixtures.

Stereoselective Synthesis from the Chiral Pool

A highly effective and common strategy for obtaining enantiomerically pure glycerol ethers is to start with readily available and inexpensive chiral building blocks, a concept known as chiral pool synthesis. preprints.orgnih.goviupac.org These precursors possess a defined stereochemistry that is carried through the synthetic sequence to the final product.

Key chiral precursors for the synthesis of glycerol derivatives include:

(S)-Solketal (1,2-isopropylidene-sn-glycerol): This is a widely used starting material for preparing (R)-alkylglycerols. preprints.orgnih.gov It can be prepared in high yield from D-mannitol. nih.gov The synthesis involves protecting the primary alcohol of (S)-solketal, followed by alkylation or other modifications, and subsequent deprotection to yield the desired chiral glycerol derivative. nih.gov

(R)-Solketal: The synthesis of the (R)-enantiomer is often more challenging. preprints.org Chiral precursors such as L-ascorbic acid (vitamin C), L-serine, and L-tartaric acid have been utilized to produce (R)-solketal or its derivatives. preprints.org

Glycidol (B123203) and its Derivatives: Chiral glycidol and its tosylate derivatives, often prepared via Sharpless asymmetric epoxidation of allyl alcohol, are versatile synthons. beilstein-journals.org The regioselective and stereoselective opening of the epoxide ring by a nucleophile, such as a selenol, allows for the controlled introduction of the selenoether moiety at the C-1 position while establishing the stereocenter at C-2. beilstein-journals.org

D- and L-Tartaric Acids: These compounds can be converted into chiral threitol intermediates, which, after a series of reactions including alkylation and oxidative cleavage, yield the desired protected 1-O-alkylglycerol. nih.govbeilstein-journals.org

The general approach using these precursors involves a sequence of protection, nucleophilic substitution (SN2) reactions to introduce the selenadodecyl chain, and deprotection steps. For instance, an SN2 reaction on a suitably derivatized chiral precursor (e.g., a tosylate) with a selenolate anion (R-Se⁻) ensures inversion of configuration, providing stereochemical control. nih.gov

Asymmetric Catalysis

Modern synthetic organic chemistry offers powerful catalytic methods for the enantioselective synthesis of chiral compounds, including organoselenium derivatives. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, generating a chiral product from an achiral or racemic substrate.

For the synthesis of chiral selenoethers, several catalytic asymmetric reactions have been developed:

Asymmetric Hydroselenation: Rhodium-catalyzed asymmetric hydroselenation of specific alkynes with selenophenols has been shown to produce vinyl selenoethers with high enantioselectivity. acs.org While not directly applied to this compound, this methodology demonstrates the potential for creating chiral C-Se bonds catalytically. acs.org

Enantioselective Selenolactonization: The use of bifunctional organocatalysts, such as (DHQD)₂PHAL, can catalyze the enantioselective selenolactonization of olefinic acids, yielding selenolactones with up to 96% enantiomeric excess (ee). acs.org

Kinetic Resolution: Chiral electrophilic selenium reagents can be used for the kinetic resolution of racemic allylic alcohols. researchgate.net In this process, one enantiomer of the starting material reacts faster with the chiral reagent, allowing the unreacted enantiomer to be recovered in an optically enriched form. researchgate.net

These catalytic strategies offer an alternative to the chiral pool approach and are an area of active research for creating diverse chiral organoselenium compounds. nih.gov

Chiral Resolution of Glycerol Selenide Ethers

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, resolution techniques are employed to separate the racemate.

Chromatographic Resolution on Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) is a powerful tool for enantioseparation. Racemic mixtures of glycerin sulfides and selenides have been successfully resolved using HPLC columns packed with a chiral stationary phase. nih.gov A notable example is the use of cellulose-tris(3,5-dimethylphenylcarbamate) as a CSP, which has shown good separation for glycerin monoselenides using a mobile phase of hexane (B92381) and 2-propanol. nih.gov

Separation of Diastereomeric Derivatives: An alternative resolution strategy involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. aocs.org For chiral glycerol compounds, (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate is often used to form diastereomeric urethane (B1682113) derivatives. aocs.org These diastereomers possess different physical properties and can be separated using standard chromatographic techniques, such as HPLC on an achiral silica (B1680970) gel column. aocs.org After separation, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure glycerol ethers.

Table 1: Summary of Stereoselective Synthesis and Resolution Strategies for Glycerol Ethers and Selenides

| Strategy | Methodology | Chiral Source / Reagent | Applicable To | Reported Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiopure starting materials | (S)-Solketal (from D-Mannitol) | (R)-Alkylglycerols | Established route to enantiopure products | preprints.orgnih.gov |

| L-Ascorbic acid, L-serine, L-tartaric acid | (R)-Solketal and derivatives | Provides access to the less common (R)-enantiomer | preprints.org | ||

| Allyl alcohol | (R)- or (S)-Glycidyl tosylates via Sharpless epoxidation | Versatile intermediates for stereospecific ring-opening | beilstein-journals.org | ||

| Asymmetric Catalysis | Enantioselective Selenolactonization | (DHQD)₂PHAL (organocatalyst) | Olefinic acids | Up to 96% ee | acs.org |

| Asymmetric Hydroselenation | Rhodium complexes | 1-Alkynylindoles | High regio- and enantioselectivity | acs.org | |

| Kinetic Resolution | Chiral electrophilic selenium reagents | Racemic allylic alcohols | Recovery of unreacted alcohol with 90-94% ee | researchgate.net | |

| Chiral Resolution | HPLC on Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) | Racemic glycerin monoselenides | Satisfactory separation of enantiomers | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (DHQD)₂PHAL |

| (R)-(-)-1-(1-naphthyl)ethyl urethane |

| (R)-Glycidol |

| (R)-Solketal |

| (S)-(+)-1-(1-naphthyl)ethyl urethane |

| (S)-Solketal |

| 1,2-isopropylidene-sn-glycerol |

| Allyl alcohol |

| Cellulose-tris(3,5-dimethylphenylcarbamate) |

| D-Mannitol |

| Glycidol |

| Glycidyl tosylate |

| L-Ascorbic acid |

| L-Serine |

| L-Tartaric acid |

Mechanistic Investigations of Biological Activities in Molecular and Cellular Contexts

Analysis of Oxidative Stress Modulation Mechanisms

The antioxidant properties of 1-(11-Selenadodecyl)-glycerol are multifaceted, involving direct interactions with reactive species and participation in enzymatic-like processes to inhibit lipid peroxidation.

Direct Radical Scavenging and Reactivity with Peroxyl Radicals

Investigations into the direct radical-scavenging capabilities of this compound (SeG) have revealed specific reactivity patterns. Studies comparing SeG with a related compound, 1-(11-selenadodecyl)-3-Trolox-glycerol (SeTrG), which incorporates a Trolox moiety, have shown that SeG itself does not directly scavenge peroxyl radicals. nih.gov In contrast, the SeTrG variant demonstrated the ability to quench these radicals, an activity attributed to the Trolox component. nih.govresearchgate.net This indicates that the selenium-containing glycerol (B35011) structure of SeG alone is not sufficient for direct peroxyl radical scavenging under the tested conditions. nih.gov

Mimicry of Endogenous Glutathione (B108866) Peroxidase (GPx) Activity

A key aspect of the antioxidant function of certain selenium compounds is their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). nih.gov This enzyme is crucial for cellular protection against oxidative damage by catalyzing the reduction of hydroperoxides. nih.govresearchgate.net this compound (SeG) exhibits GPx-like activity by reducing lipid hydroperoxides. nih.gov For instance, SeG was found to reduce methyl linoleate (B1235992) hydroperoxides in both organic solutions and in micellar systems oxidized by ferrous ions and ascorbic acid. nih.gov This function is analogous to the action of phospholipid hydroperoxide glutathione peroxidase (GPx4), which reduces phospholipid hydroperoxides to their corresponding alcohols, thus neutralizing their damaging potential. researchgate.netmdpi.com The mechanism involves a 2e⁻ process where the selenide (B1212193) in SeG is oxidized, effectively reducing the harmful hydroperoxide. mdpi.com

Inhibition of Lipid Peroxidation Processes

This compound (SeG) has demonstrated a significant ability to inhibit lipid peroxidation, although its effectiveness is dependent on the specific experimental conditions, such as the medium and the type of oxidant used. nih.gov

In studies using rat plasma, SeG was effective at decreasing the formation of lipid hydroperoxides when the oxidation was initiated by hydrophilic azo compounds. nih.gov Furthermore, when tested on the autoxidation of sunflower oil at 100°C, SeG acted synergistically with the oil's natural tocopherols (B72186) to delay the oxidation process in a dose-dependent manner. researchgate.net This suggests that SeG can decompose hydroperoxides, which are key initiators of the lipid peroxidation chain reaction, into inactive products. researchgate.net

In multilamellar vesicle membranes, SeG showed a protective effect by sparing the consumption of alpha-tocopherol (B171835) when oxidation was induced by either hydrophilic or lipophilic radical initiators. nih.gov However, it did not show this sparing effect in membranes oxidized by superoxide (B77818)/nitric oxide, nor did it prevent alpha-tocopherol consumption in rat plasma under various oxidative challenges. nih.gov

| Experimental System | Oxidant/Initiator | Observed Effect of SeG | Reference |

|---|---|---|---|

| Methyl Linoleate Hydroperoxides (Organic Solution & Micelles) | Fe2+/Ascorbic Acid | Reduction of hydroperoxides | nih.gov |

| Rat Plasma | Hydrophilic Azo Compounds | Decreased formation of lipid hydroperoxides | nih.gov |

| Multilamellar Vesicle Membranes | Hydrophilic or Lipophilic Initiators | Spared alpha-tocopherol consumption | nih.gov |

| Multilamellar Vesicle Membranes | Superoxide/Nitric Oxide | No sparing of alpha-tocopherol | nih.gov |

| Rat Plasma | Radical Initiators or Superoxide/Nitric Oxide | No effect on alpha-tocopherol consumption | nih.gov |

| Sunflower Oil (with natural tocopherols) at 100°C | Autoxidation | Synergistic delay of oxidation; decomposition of hydroperoxides | researchgate.net |

| Pure Triacylglycerols of Sunflower Oil at 100°C | Autoxidation | Retarded the process without a distinct induction period | researchgate.net |

Characterization of Molecular and Cellular Pathway Modulation

Beyond its direct antioxidant activities, this compound is involved in the modulation of critical cellular signaling pathways.

Investigational Effects on Inflammatory Responses in Preclinical Settings

While direct preclinical studies focusing on the anti-inflammatory effects of this compound are not extensively documented in the available scientific literature, its potent antioxidant properties and mechanism of action suggest a potential role in mitigating inflammatory processes. Inflammation and oxidative stress are intricately linked, with reactive oxygen species (ROS) acting as signaling molecules that can trigger and amplify inflammatory pathways. By reducing oxidative stress, this compound may indirectly modulate inflammatory responses.

The primary mechanism through which this compound is proposed to exert a biological effect is through the inhibition of lipid peroxidation. researchgate.netresearchgate.net Lipid hydroperoxides, the products of lipid peroxidation, are not only damaging to cellular membranes but can also be converted into pro-inflammatory mediators. By decomposing these hydroperoxides, this compound could theoretically reduce the substrate for the production of these inflammatory molecules. researchgate.netresearchgate.net

Furthermore, studies on the structurally related compound glycerol have indicated that it may possess anti-irritant and anti-inflammatory properties. frontiersin.orgnih.gov For instance, in a mouse model of sodium lauryl sulphate-induced acute irritation, treatment with 10% glycerol was found to inhibit the elevation of transepidermal water loss and moderate the increase in dermal blood flow. nih.gov At the molecular level, this concentration of glycerol significantly decreased the expression of the pro-inflammatory cytokine interleukin-1 beta. nih.gov While these findings pertain to glycerol itself, they provide a rationale for investigating whether selenium-containing glycerol derivatives like this compound could exhibit enhanced or similar anti-inflammatory activities.

The potential for anti-inflammatory action is also supported by the broader understanding of selenium compounds in biological systems. Selenium is a crucial component of selenoproteins, many of which have roles in antioxidant defense and inflammation modulation. researchgate.netnih.gov The synthetic connection of selenium to a glycerol backbone, as in this compound, is a strategy aimed at increasing the chemopreventive and protective activities of the individual components. nih.gov

Exploration of Enzyme Interactions and Other Biomolecular Targets

The primary biomolecular target and enzymatic interaction of this compound that has been investigated is its ability to mimic the function of phospholipid hydroperoxide glutathione peroxidase (GPx4). mdpi.com GPx4 is a vital antioxidant enzyme that specifically reduces phospholipid hydroperoxides within biological membranes, thereby protecting cells from the damaging effects of lipid peroxidation. mdpi.com

This compound, also referred to as SeG, exhibits its antioxidant activity through a glutathione peroxidase (GPx)-like 2e⁻ mechanism. mdpi.com In this process, the selenide moiety of the compound is oxidized to the corresponding selenoxide, while the lipid hydroperoxide (LOOH) is reduced to a harmless lipid alcohol (LOH). mdpi.com This action directly counteracts the propagation of lipid peroxidation.

Studies have compared the antioxidant action of this compound with a related compound, 1-(11-selenadodecyl)-3-Trolox-glycerol (SeTrG). researchgate.netresearchgate.net These investigations have shed light on its reactivity towards peroxyl radicals and its inhibitory effects on lipid peroxidation initiated by various azo compounds. researchgate.net

The effectiveness of this compound is also influenced by its interaction with other antioxidant molecules. Research has demonstrated a synergistic effect when used in combination with tocopherols (Vitamin E) in sunflower oil. researchgate.net In a dose-dependent manner, it was found to delay oxidation at 100°C by decomposing the hydroperoxides that initiate the oxidative process. researchgate.net

The table below summarizes the key findings related to the antioxidant activity of this compound in a preclinical model of lipid autoxidation in sunflower oil.

| Concentration of this compound | Induction Period (hours) | Stabilization Factor (F) |

| Without additive | 6.3 | - |

| 5 x 10⁻⁴ M | 14.8 | 2.3 |

| 1 x 10⁻² M | 35.0 | 5.6 |

| Data sourced from studies on the autoxidation of sunflower oil at 100°C in the dark. researchgate.net |

Interestingly, while highly effective at elevated temperatures, at room temperature, this compound exhibited a slight prooxidative effect in sunflower oil. researchgate.net This has been attributed to the presence of the two hydroxyl groups in the glycerol backbone, leading to the recommendation of studying selenium compounds without these groups for applications at lower temperatures. researchgate.net

The chirality of the glycerol backbone can also play a significant role in the interaction with biomolecules, as demonstrated in studies with glucosylated sn-1-glycerolphosphate teichoic acids. rsc.org The stereochemistry of glycerol affects both enzymatic synthesis and antibody recognition, a principle that may also apply to the interactions of this compound with its biological targets. rsc.org

Preclinical Studies on Investigational Applications in Disease Models

In Vitro Cellular Model Systems for Biological Evaluation

Research into the effects of 1-(11-Selenadodecyl)-glycerol on neoplastic cellular processes is an area of active investigation. Studies have explored its potential to modulate pathways involved in cell growth and proliferation. For instance, some research has focused on the impact of related selenium compounds on the proliferation of hepatic stellate cells, which play a role in liver fibrosis, a condition that can precede cancer. One study showed that (-)-epigallocatechin-3-gallate, a compound sometimes studied in conjunction with selenium compounds, inhibited the proliferation of rat hepatic stellate cells in vitro. jst.go.jp This was achieved by blocking the tyrosine phosphorylation and reducing the gene expression of the platelet-derived growth factor-β receptor. jst.go.jp While not directly studying this compound, this provides a framework for how selenium-containing molecules might be investigated for their modulatory effects on cellular processes relevant to neoplasia. Further research is needed to specifically determine the direct effects of this compound on neoplastic cells.

The interaction of this compound with cellular membranes is a key aspect of its biological activity, particularly in the context of its antioxidant properties. The lipophilic nature of this compound, conferred by the dodecyl chain, facilitates its localization within cellular membranes. mdpi.com This is crucial for its function in inhibiting lipid peroxidation, a process that damages cell membranes.

Studies have shown that fatty acid conjugates of a similar water-soluble selenolane can localize in the membrane and effectively interact with lipid hydroperoxides (LOOH), which are products of lipid peroxidation. mdpi.com Through a glutathione (B108866) peroxidase (GPx)-like mechanism, the selenide (B1212193) is oxidized to the corresponding selenoxide, reducing the harmful LOOH to a harmless lipid alcohol (LOH). mdpi.com The efficiency of this process is dependent on the compound's ability to incorporate into the lipid bilayer of the membrane. mdpi.com Research has indicated that while a parent water-soluble selenium compound showed no incorporation into lecithin/cholesterol liposomes, a fatty acid conjugate was incorporated at approximately 50%. mdpi.com This suggests that the lipid-soluble nature of compounds like this compound is advantageous for their membrane-associated antioxidant activity. mdpi.com

The table below summarizes the key aspects of the interaction of lipophilic selenium compounds with cellular membranes based on available research.

| Feature | Description | Reference |

| Localization | The lipophilic dodecyl chain allows the compound to embed within the cellular membrane. | mdpi.com |

| Mechanism of Action | It is proposed to inhibit lipid peroxidation via a glutathione peroxidase (GPx)-like 2e⁻ mechanism. | mdpi.com |

| Interaction with LOOH | Within the membrane, it interacts with and reduces lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH). | mdpi.com |

| Oxidation State Change | During the reduction of LOOH, the selenide moiety is oxidized to a selenoxide. | mdpi.com |

Assessment of Modulatory Effects on Neoplastic Cellular Processes (not cancer treatment claims)

In Vivo Animal Model Investigations

The antioxidant properties of this compound have been investigated in animal models of induced oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.com Synthetic antioxidants are being explored for their potential to mitigate oxidative stress-related damage. nih.gov

In a study on the autoxidation of sunflower oil, which serves as a model for lipid peroxidation, 11-selenadodecylglyceryl-1-ether (a closely related compound) demonstrated a dose-dependent synergistic effect with tocopherols (B72186) in delaying oxidation at high temperatures. researchgate.net It was found to decompose hydroperoxides, which are initiators of the oxidative process, into inactive products. researchgate.net However, at room temperature, a slight prooxidative effect was observed. researchgate.net This highlights the complex nature of its antioxidant/prooxidant activity, which can be influenced by environmental factors.

In a rat model of acute kidney injury induced by glycerol (B35011), the administration of hydrogen gas, another antioxidant intervention, was shown to ameliorate oxidative stress. nih.gov Glycerol injection led to a significant reduction in antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov While this study did not directly test this compound, it establishes a relevant animal model for investigating interventions against oxidative stress in the kidneys.

The table below presents findings from a study on a related selenium compound in a lipid autoxidation model.

| Model System | Compound | Concentration | Observation | Reference |

| Sunflower Oil Autoxidation | 11-Selenadodecylglyceryl-1-ether | 5 × 10⁻⁴ M | Synergistic antioxidant effect with tocopherols at 100°C. | researchgate.net |

| Sunflower Oil Autoxidation | 11-Selenadodecylglyceryl-1-ether | 1 × 10⁻² M | Synergistic antioxidant effect with tocopherols at 100°C. | researchgate.net |

| Sunflower Oil Autoxidation | 11-Selenadodecylglyceryl-1-ether | Not specified | Slight prooxidative effect at room temperature. | researchgate.net |

| Pure TGSO Autoxidation | 11-Selenadodecylglyceryl-1-ether | Not specified | Retarded oxidation at 100°C without a pronounced induction period. | researchgate.net |

Studies have shown that exposure to toxins can lead to increased lipid peroxidation, a higher number of apoptotic cells, and histopathological changes in the testes. nih.gov Concurrent treatment with selenium has been found to reduce these adverse effects, suggesting a protective role. nih.gov While direct studies on this compound in this context are limited, the known functions of selenium provide a basis for its potential effects.

In a study involving rats exposed to microwave energy, selenium treatment was found to have protective effects against testicular apoptosis. nih.gov This was attributed to its role in the GPx enzyme system, which enhances the scavenging of free radicals. nih.gov Another study on the effects of acrylamide (B121943) exposure in male rats showed that vitamin E, another antioxidant, effectively prevented the toxic effects on hormone levels, oxidant-antioxidant parameters, and histological findings in testicular tissue. researchgate.net These studies underscore the importance of antioxidants in maintaining testicular health and suggest a potential area of investigation for this compound.

The table below summarizes the effects of selenium on testicular tissue as observed in a preclinical study.

| Condition | Intervention | Observed Effects on Testicular Tissue | Reference |

| Cadmium Exposure | Selenium | Reduced histopathological changes, oxidative stress, endocrine disorder, and apoptosis. | nih.gov |

| Microwave Exposure | Selenium | Protective effects against testicular apoptosis. | nih.gov |

Preclinical models of pain and inflammation are used to evaluate the potential of new therapeutic agents. These models often involve inducing an inflammatory response to produce measurable pain-related behaviors and hyperalgesia. nih.gov The inflammatory process can be initiated by various agents, leading to the release of inflammatory mediators. nih.gov

While there is a lack of direct studies on the efficacy of this compound in preclinical pain and inflammation models, its known antioxidant properties are relevant. Oxidative stress is closely linked to inflammation, and antioxidants can modulate inflammatory pathways. For instance, the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) has been shown to block the induction of nitric oxide synthase, an enzyme involved in inflammation, by down-regulating the activity of the transcription factor nuclear factor-kappaB. jst.go.jp

In a rat model of prolotherapy, an injection-based therapy for musculoskeletal pain, various proliferant solutions, including those containing dextrose and phenol, are used to stimulate an inflammatory and subsequent healing response. nih.gov This highlights that modulating inflammation is a key strategy in some pain therapies. Given the interplay between oxidative stress and inflammation, the antioxidant capabilities of this compound suggest a potential avenue for investigation in pain and inflammation models. Further research is necessary to explore this possibility.

Quantitative Structure Activity Relationship Qsar Analysis and Computational Approaches

Elucidation of Structural Features Governing Biological Activity

The biological activity of 1-(11-Selenadodecyl)-glycerol is intrinsically linked to its distinct structural components. Analysis reveals that specific features of the molecule are primary determinants of its function, particularly its antioxidant properties. The key structural elements include the selenium-containing alkyl chain and the glycerol (B35011) backbone.

Research into the antioxidant action of this compound during lipid peroxidation has shown that its primary mechanism involves the decomposition of hydroperoxides, which are initiators of the oxidative process, into inactive products. researchgate.net This hydroperoxide-decomposing activity is a known characteristic of certain selenium-containing compounds, such as selenocysteine (B57510) and selenomethionine (B1662878). researchgate.net The effectiveness of this compound in this role is attributed directly to the selenium atom integrated into the dodecyl chain. researchgate.net

Table 1: Structural Features of this compound and Their Biological Influence

| Structural Feature | Governed Biological Activity | Research Finding |

| Selenium Atom (in dodecyl chain) | Antioxidant Activity | Decomposes hydroperoxides into inactive products, thereby retarding lipid peroxidation. researchgate.net |

| Dodecyl Chain | Lipophilicity & Spacing | Provides the necessary lipophilic character for interaction with lipid environments. |

| Glycerol Backbone (Hydroxyl Groups) | Pro-oxidant Effect | The two hydroxyl groups have been noted to potentially contribute a slight prooxidative effect. researchgate.net |

Comparative Analysis of this compound and Related Selenocompounds

A key comparison is with 1-(11-selenadodecyl)-3-trolox-glycerol . This compound combines the selena-alkyl chain of this compound with Trolox, a water-soluble analog of vitamin E, which is a potent radical scavenger. Studies on their respective actions against lipid peroxidation reveal different but potentially complementary mechanisms. researchgate.net While this compound acts primarily by decomposing hydroperoxides, the Trolox moiety would add a radical-quenching capability.

The mechanism of this compound also draws parallels with sulfur-containing organic compounds . A synergistic antioxidant effect has been observed when certain sulfur compounds are combined with tocopherols (B72186), and a similar synergism was noted for 1-(11-selenadodecylglyceryl-1-ether) (a closely related compound) with tocopherols in sunflower oil. researchgate.net This suggests that the selenium atom in the chain provides a function analogous to sulfur in other antioxidant compounds, specifically in decomposing hydroperoxides. researchgate.net

Furthermore, its activity is comparable to seleno-amino acids like selenocysteine and selenomethionine , which are known to possess hydroperoxide-decomposing activity. researchgate.net The design of this compound represents an effort to create a synthetic, lipid-soluble molecule that mimics the useful antioxidant functions of naturally occurring selenoproteins containing these amino acids.

Table 2: Comparative Analysis of Selenocompounds

| Compound | Key Structural Difference from this compound | Impact on Antioxidant Mechanism |

| 1-(11-Selenadodecyl)-3-trolox-glycerol | Contains a Trolox moiety esterified to the glycerol backbone. | Combines the hydroperoxide-decomposing action of the selena-chain with the radical-scavenging activity of Trolox. researchgate.net |

| Sulfur-containing compounds | Sulfur atom replaces the selenium atom. | Exhibits an analogous hydroperoxide-decomposing mechanism and potential for synergism with tocopherols. researchgate.net |

| Selenocysteine / Selenomethionine | Selenium is part of an amino acid structure. | These are natural precursors for antioxidant enzymes (e.g., glutathione (B108866) peroxidase) and exhibit hydroperoxide-decomposing activity. researchgate.net |

Application of Advanced QSAR Modeling for Predictive Insights

QSAR modeling provides a powerful framework for predicting the biological activity of novel compounds based on their structural features. mdpi.com For a compound like this compound, a QSAR model would be developed by correlating its molecular descriptors with its measured antioxidant activity. longdom.org

The process involves:

Data Set Compilation : A series of related selenocompounds with varying alkyl chain lengths, different glycerol substitutions, or other modifications would be synthesized and their biological activities (e.g., IC50 for lipid peroxidation inhibition) measured. dovepress.com

Descriptor Calculation : For each compound in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties like hydrophobicity (LogP), molar volume, and electronic properties (e.g., atomic charges on the selenium atom), and topological indices. longdom.orgdovepress.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. mdpi.comlongdom.org

Advanced approaches, such as dynamic QSAR, can incorporate variables like time and dose to create more sophisticated and reliable predictive models for assessing toxicity or efficacy. nih.gov For this compound and its analogs, such models could predict their potential as antioxidants and identify key structural determinants for this activity, such as the optimal chain length or the ideal electronic environment for the selenium atom. nih.gov These predictive insights can guide the synthesis of new compounds with potentially enhanced activity.

Computational Chemistry and Molecular Modeling in Lead Compound Optimization

Once a promising "hit" compound such as this compound is identified, computational chemistry and molecular modeling become critical for optimizing it into a "lead" compound for potential drug development. nih.govresearchgate.net These techniques allow for the in silico design and evaluation of new molecular structures, making the optimization process more efficient and targeted.

Key applications include:

Virtual Screening and Analog Design : Researchers can virtually create a library of derivatives of this compound. This could involve modifying the alkyl chain length, replacing the glycerol headgroup, or substituting the selenium with tellurium or sulfur. Computational tools can then rapidly screen these virtual compounds to predict their binding affinity to a target or their antioxidant potential. nih.gov

Molecular Docking : If the biological target of the compound is a specific enzyme (e.g., a peroxidase), molecular docking simulations can be used to predict how analogs would bind to the active site. nih.gov This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity and can guide modifications to enhance binding.

By leveraging these computational approaches, the process of refining a hit compound is accelerated, focusing laboratory synthesis efforts on a smaller number of highly probable candidates with improved potency and drug-like properties. researchgate.netnih.gov

Analytical and Methodological Frameworks for Research and Characterization

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of synthesized 1-(11-Selenadodecyl)-glycerol are paramount for accurate subsequent biological evaluation. A combination of sophisticated spectroscopic and chromatographic methods is employed for this purpose.

The structural integrity of this compound is primarily confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for the precise mapping of its atomic connectivity. Mass Spectrometry (MS) is utilized to verify the molecular weight of the compound, further confirming its identity.

Ultraviolet (UV) spectroscopy also plays a role, not in the initial structural elucidation, but in monitoring the compound's effects in biological assays. For instance, in lipid peroxidation studies, the formation of conjugated dienes, a hallmark of lipid oxidation, can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 232-234 nm. nwlifescience.comresearchgate.net

While not explicitly detailed in the reviewed literature for this specific compound, High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for assessing the purity of synthesized compounds like this compound. This method separates the target compound from any unreacted starting materials or byproducts, allowing for its quantification and isolation in a highly pure form.

Table 1: Spectroscopic and Chromatographic Techniques for the Analysis of this compound

| Technique | Purpose | Typical Application/Observation |

|---|---|---|

| ¹H NMR | Structural Elucidation | Determines the number and environment of protons in the molecule. |

| ¹³C NMR | Structural Elucidation | Determines the number and environment of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular mass of the synthesized compound. |

| UV Spectroscopy | Monitoring Oxidation | Measures absorbance at ~232-234 nm to quantify conjugated diene formation during lipid peroxidation. nwlifescience.comresearchgate.net |

| HPLC | Purity Assessment | Separates the compound from impurities to determine its purity level. |

Biochemical Assays for Measuring Oxidative Stress Markers and Enzyme Activity

To quantify the antioxidant potential of this compound, a variety of biochemical assays are utilized. These assays measure the compound's ability to inhibit oxidative damage and its interaction with key components of the cellular antioxidant defense system.

A primary indicator of oxidative stress is the peroxidation of lipids. The extent of lipid peroxidation can be measured by quantifying the formation of lipid hydroperoxides (LOOHs) . This can be achieved by monitoring the increase in absorbance due to conjugated diene formation, as mentioned previously. researchgate.net Another common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay , which measures malondialdehyde (MDA), a secondary product of lipid peroxidation. mdpi.com

The antioxidant action of this compound has been shown to spare the consumption of α-tocopherol (vitamin E) in membranes, indicating that assays measuring the concentration of α-tocopherol over time in the presence of an oxidative challenge can be used to evaluate the compound's protective effects.

Research indicates that this compound exhibits glutathione (B108866) peroxidase (GPx)-like activity . researchgate.netmdpi.com This is a crucial finding, as GPx is a key endogenous antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides. Assays to measure this activity typically involve monitoring the reduction of a hydroperoxide substrate in the presence of the selenium compound and a thiol co-substrate like glutathione. The activity is often determined by a coupled assay system where the oxidation of NADPH is measured spectrophotometrically. d-nb.infowikipedia.org

While direct studies measuring the effect of this compound on other major antioxidant enzymes are not extensively reported, standard assays are available to assess the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) . SOD activity assays often rely on the inhibition of the reduction of a chromogenic reagent by superoxide radicals. assaygenie.com Catalase activity can be measured by monitoring the decomposition of hydrogen peroxide, either directly by following the decrease in its absorbance at 240 nm or through a coupled reaction that produces a colored product. nih.govnih.gov

Table 2: Biochemical Assays for Evaluating the Antioxidant Effects of this compound

| Assay | Marker/Enzyme Measured | Principle |

|---|---|---|

| Conjugated Diene Assay | Lipid Hydroperoxides | Spectrophotometric measurement of absorbance at ~232-234 nm. researchgate.net |

| TBARS Assay | Malondialdehyde (MDA) | Colorimetric measurement of the adduct formed between MDA and thiobarbituric acid. mdpi.com |

| α-Tocopherol Measurement | α-Tocopherol | Quantification of remaining α-tocopherol after oxidative stress, often by HPLC. |

| Glutathione Peroxidase (GPx)-like Activity Assay | GPx-like Activity | Coupled enzyme assay monitoring NADPH oxidation spectrophotometrically during hydroperoxide reduction. researchgate.netmdpi.comd-nb.infowikipedia.org |

| Superoxide Dismutase (SOD) Activity Assay | SOD Activity | Inhibition of a superoxide-mediated colorimetric reaction. assaygenie.com |

| Catalase (CAT) Activity Assay | CAT Activity | Measurement of hydrogen peroxide decomposition. nih.govnih.gov |

Design and Execution of In Vitro and In Vivo Experimental Models

To understand the biological relevance of this compound, its effects are studied in both simplified, controlled in vitro systems and more complex in vivo models.

In Vitro Models: These models are essential for elucidating the fundamental mechanisms of antioxidant action. Common in vitro systems include:

Micelles: Aqueous dispersions of lipids, such as methyl linoleate (B1235992), can be used to study the inhibition of lipid peroxidation in a simplified lipid environment. Oxidation is typically induced by the addition of a radical initiator, such as an azo compound or a metal ion/ascorbic acid system (e.g., Fe²⁺/ascorbic acid). researchgate.net The progression of oxidation is then monitored over time. researchgate.net

Liposomes: Multilamellar vesicles composed of phospholipids (B1166683) (e.g., lecithin) and cholesterol serve as a more biologically relevant model of a cell membrane. mdpi.com These can be subjected to oxidation by either hydrophilic (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride, AAPH) or lipophilic radical initiators. mdpi.com The protective effect of this compound can be assessed by measuring markers of lipid peroxidation or the consumption of endogenous antioxidants like α-tocopherol.

Statistical Analysis and Data Interpretation in Biological Research

The data generated from the analytical and biological assays must be subjected to rigorous statistical analysis to ensure that the observed effects are significant and not due to chance.

In studies comparing multiple experimental groups (e.g., control vs. different concentrations of this compound), Analysis of Variance (ANOVA) is a commonly used statistical test. tubitak.gov.tr If the ANOVA result is significant, post-hoc tests such as Dunnett's test are employed to identify which specific groups differ significantly from the control group. tubitak.gov.tr For comparisons between two groups, a Student's t-test may be appropriate. A p-value of less than 0.05 is typically considered statistically significant.

In the context of lipid autoxidation studies, a key parameter for data interpretation is the induction period (IP) , which is the time before a rapid increase in oxidation occurs. The antioxidative effect can be quantified by calculating a stabilization factor (F) , which is the ratio of the induction period in the presence of the antioxidant to the induction period of the control sample. researchgate.net A higher F value indicates a greater antioxidant efficacy. researchgate.net

For more complex datasets involving multiple measured variables, multivariate statistical techniques like Principal Component Analysis (PCA) can be a powerful tool for data interpretation. PCA can help to identify patterns and relationships between different antioxidant metrics and experimental conditions.

Table 3: Common Statistical Approaches in this compound Research

| Statistical Method | Purpose | Application Example |

|---|---|---|

| Analysis of Variance (ANOVA) | Comparing means of multiple groups. | To determine if there is a significant difference in lipid hydroperoxide levels between control and groups treated with various concentrations of the compound. tubitak.gov.tr |

| Dunnett's Test | Post-hoc test after ANOVA to compare treatment groups to a control group. | To identify which specific concentrations of the compound significantly reduce lipid peroxidation compared to the control. tubitak.gov.tr |

| Student's t-test | Comparing means of two groups. | To compare the mean antioxidant enzyme activity between a control group and a single treatment group. |

| Calculation of Stabilization Factor (F) | Quantifying antioxidant efficacy in autoxidation studies. | F = IP(with antioxidant) / IP(control). researchgate.net |

| Principal Component Analysis (PCA) | Analyzing complex datasets with multiple variables. | To identify patterns and correlations between different markers of oxidative stress and antioxidant activity. |

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets and Pathways

Future research must prioritize the identification of specific molecular targets and signaling pathways modulated by 1-(11-Selenadodecyl)-glycerol. Organoselenium compounds are known to interact with a variety of biological molecules and pathways, primarily due to the reactivity of the selenium atom.

Key areas of investigation should include:

Cancer Chemoprevention Pathways: Studies on other organoselenium compounds have shown they can modulate genes involved in carcinogen metabolism, cell cycle control, proliferation, and apoptosis. oup.com For instance, compounds like 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC) have been shown to inhibit the expression of cytochrome P450 isoforms and up-regulate phase II enzymes, which are critical for detoxification. oup.com Future studies should use techniques like cDNA microarrays to determine if this compound or its metabolites can similarly modulate these critical cancer-related pathways.

Ether Lipid-Dependent Signaling: As an ether lipid analog, this compound may interfere with or mimic the function of endogenous ether lipids like plasmalogens. wustl.eduwikipathways.org Ether lipids are integral to cell membrane structure, the formation of lipid rafts, and cellular signaling. wustl.edu They have been implicated in pathways involving PPARγ and the Akt/GSK3β axis, which are crucial for processes like adipocyte and Schwann cell differentiation. wustl.edu Research should explore whether this compound can act as an agonist or antagonist in these pathways.

Redox-Sensitive Signaling: The selenium center can engage in redox cycling, potentially influencing cellular redox homeostasis and interacting with selenoenzymes like glutathione (B108866) peroxidase (GPx) and thioredoxin reductases (TrxR). oup.comscielo.br Understanding how this compound integrates into the cellular selenium metabolism and impacts these antioxidant defense systems is crucial.

Table 1: Potential Molecular Targets and Pathways for Future Investigation

| Category | Potential Target/Pathway | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Cytochrome P450, Phase II Enzymes | Modulation of carcinogen metabolism and detoxification. oup.com |

| Cell Cycle & Apoptosis Regulators | Inhibition of cancer cell proliferation. oup.com | |

| ABCB1 Transporter | Overcoming multidrug resistance in cancer chemotherapy. nih.gov | |

| Neurology & Metabolism | PPARγ | Role of ether lipids in adipocyte differentiation. wustl.edu |

| Akt/GSK3β Signaling | Role of ether lipids in myelination and Schwann cell differentiation. wustl.edu | |

| Infectious Disease | SARS-CoV-2 Main Protease (Mpro) | Antiviral potential demonstrated by other organoselenium compounds. researchgate.netnih.gov |

| Redox Biology | Glutathione Peroxidase (GPx), Thioredoxin Reductase (TrxR) | Interaction with endogenous selenoenzyme systems. oup.comscielo.br |

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of this compound from laboratory-scale research to potential clinical application hinges on the development of efficient, scalable, and environmentally sustainable synthetic methods. Traditional organoselenium synthesis often involves toxic and expensive reagents. researchgate.net

Future synthetic research should focus on:

Green Chemistry Approaches: Exploring the use of biocompatible solvents like polyethylene (B3416737) glycol (PEG) can improve reaction efficiency and simplify purification. acs.org Atom-economical reactions that minimize waste are highly desirable.

Electrochemical Synthesis: Electrosynthesis offers a mild, reagent-free alternative for creating carbon-selenium bonds, avoiding harsh oxidants and metals. nih.gov This method has been successfully used for the synthesis of various selenylated compounds and could be adapted for seleno-ether lipids. nih.gov

Catalytic Methods: The development of chiral selenium π-acid catalysts could enable enantioselective synthesis, which is crucial for producing specific stereoisomers of this compound for pharmacological testing. thieme-connect.com

Non-Conventional Energy Sources: Techniques like microwave-assisted and ultrasound-promoted reactions can accelerate synthesis, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Table 2: Modern Synthetic Strategies for Consideration

| Synthetic Approach | Advantages | Relevance to this compound |

|---|---|---|

| Direct Amidation in Biocompatible Solvents | Avoids strong bases and organometallic reagents, ecofriendly. acs.org | Applicable for modifying the glycerol (B35011) backbone or alkyl chain. |

| Electrochemical Selenylation/Cyclization | Mild conditions, avoids metals and oxidants, scalable. nih.gov | A green method for introducing the selenium atom into the dodecyl chain. |

| Chiral Selenium π-Acid Catalysis | Allows for high enantioselectivity in cyclization reactions. thieme-connect.com | Could be adapted to produce enantiomerically pure forms of the target compound. |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, increased efficiency. nih.gov | Can accelerate key steps in the synthetic pathway. |

Exploration of Unconventional Biological Activities

Beyond the established antioxidant and anticancer properties of many organoselenium compounds, future research should explore less conventional biological activities for this compound.

Potential areas for exploration include:

Antiviral Activity: The COVID-19 pandemic spurred research into the antiviral properties of existing compounds. Organoselenium compounds, including Schiff bases, have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. researchgate.netnih.gov Molecular docking studies could provide an initial screen for the potential of this compound as an antiviral agent.

Adjuvant in Chemotherapy: Some organoselenium compounds have shown synergistic effects when combined with traditional chemotherapy drugs, particularly against multidrug-resistant (MDR) cancer cells. nih.gov They may help overcome resistance mechanisms, such as those involving the ABCB1 transporter. nih.gov Investigating this compound as a chemosensitizer could open new therapeutic avenues.

Modulation of the Immune System: Selenium is essential for proper immune function, and selenium deficiency can be linked to the progression of viral infections. nih.gov Selenopolysaccharides have been noted for their immunomodulatory activities. researchgate.net The effect of this compound on immune cell function, cytokine production, and inflammatory responses warrants investigation.

Antimicrobial Properties: Organoselenium-tethered Schiff bases have demonstrated potential as antitumor and antimicrobial agents. researchgate.net The unique structure of this compound could be evaluated for activity against a panel of pathogenic bacteria and fungi.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is indispensable. nih.gov Analyzing the compound's impact across the genome, transcriptome, proteome, and metabolome can reveal complex molecular interactions and generate robust mechanistic hypotheses. nih.govembopress.org

A multi-omics strategy would involve:

Transcriptomics: RNA sequencing to identify changes in gene expression profiles in cells treated with the compound. This can provide broad insights into the cellular pathways being affected. nih.gov

Proteomics and Phosphoproteomics: Analyzing changes in protein abundance and phosphorylation status to understand post-transcriptional regulation and the activation state of signaling networks like kinase cascades. nih.gov

Metabolomics: Assessing alterations in the cellular metabolome to identify shifts in metabolic pathways, which can provide a direct readout of the compound's physiological impact. semanticscholar.org

Lipidomics: Specifically analyzing the lipid profile of cells and membranes to understand how this seleno-ether lipid integrates into and perturbs cellular lipid homeostasis.

Causal Integration: Employing computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space) to integrate these diverse datasets with prior knowledge of signaling and metabolic networks. nih.govembopress.org This approach can build causal models that explain the observed changes and predict key molecular drivers of the compound's activity.

This integrated approach will be crucial for moving beyond single-endpoint assays to build a comprehensive picture of the mechanism of action, identify reliable biomarkers of response, and ultimately guide the translational development of this compound. jci.orgnih.gov

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-(11-Selenadodecyl)-glycerol, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves selenation of alkyl chains followed by coupling to glycerol derivatives. For example, asymmetric dihydroxylation (AD) routes using catalysts like AD-Mix supplemented with potassium persulfate can introduce chirality . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ) and high-resolution mass spectrometry (HRMS) are critical for confirming the selenium incorporation and ester bond formation. Raneva et al. (2002) validated similar selenolipids using NMR and MALDI-TOF MS .

Q. What is the proposed mechanism of action for this compound as a lipid peroxidation inhibitor?

- Methodological Answer : The compound mimics phospholipid hydroperoxide glutathione peroxidase (GPx4) by catalyzing the reduction of lipid hydroperoxides to non-reactive alcohols. Its selenium atom acts as a redox-active site, cycling between selenol (-SeH) and selenenic acid (-SeOH) states. Experimental validation involves thiobarbituric acid-reactive substances (TBARS) assays to quantify malondialdehyde (MDA), a lipid peroxidation byproduct, in model membranes treated with pro-oxidants like Fe/ascorbate .

Advanced Research Questions

Q. How can experimental conditions be optimized to assess lipid peroxidation inhibition efficiency in heterogeneous systems (e.g., liposomes or cell membranes)?

- Methodological Answer :

- Liposome Preparation : Use phosphatidylcholine (PC) liposomes doped with 1–5 mol% this compound. Monitor membrane incorporation via fluorescence anisotropy using diphenylhexatriene (DPH) probes .

- Oxidative Stress Induction : Apply pro-oxidant systems (e.g., AAPH or Fe/HO) under controlled oxygen tension. Quantify inhibition kinetics via stopped-flow spectroscopy coupled with hydroperoxide-specific dyes like C11-BODIPY .

- Data Interpretation : Compare IC values against reference antioxidants (e.g., α-tocopherol) and account for membrane partitioning using the Meyer-Overton correlation .

Q. What strategies address stability challenges during in vitro and in vivo studies of selenium-containing glycerolipids?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N) at –80°C to prevent selenium oxidation. Avoid acidic or alkaline conditions, which accelerate degradation (e.g., avoid buffers below pH 6.0) .

- In Vivo Delivery : Use lipid nanocarriers (e.g., LDL-mimetic nanoparticles) to enhance bioavailability and reduce off-target interactions. Monitor selenium excretion via ICP-MS to assess metabolic stability .

Q. How do computational models elucidate the interaction of this compound with lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Parameterize the selenium moiety using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to derive partial charges and torsion potentials. Simulate bilayer insertion using GROMACS with lipid force fields (e.g., CHARMM36) .

- Free Energy Calculations : Use umbrella sampling to determine the energy barrier for translocating the selenated alkyl chain across the bilayer. Compare with non-selenated analogs to isolate selenium’s role in membrane anchoring .

Q. How can contradictory data on inhibition efficiency across studies be reconciled?

- Methodological Answer :

- Source Analysis : Variability often arises from differences in assay systems (e.g., homogeneous vs. membrane-bound assays). Normalize activity to membrane partition coefficients using octanol-water distribution ratios (log P) .

- Catalytic Turnover : Verify GPx-like activity via coupled enzymatic assays (e.g., NADPH consumption in the presence of glutathione reductase) to distinguish stoichiometric vs. catalytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.